Sglt1/2-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

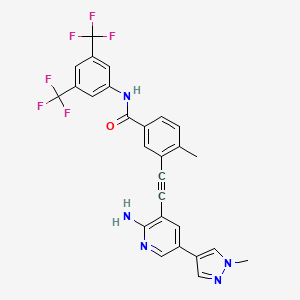

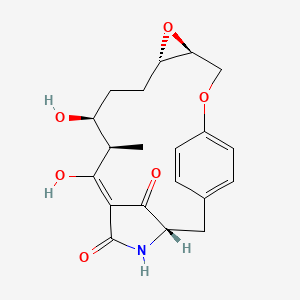

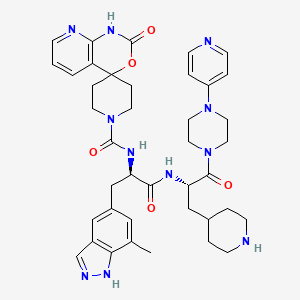

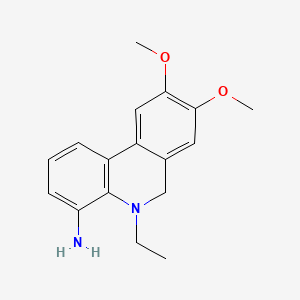

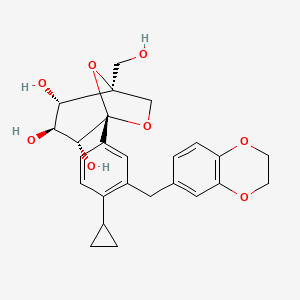

Sglt1/2-IN-1, also known as sotagliflozin, is a dual inhibitor of sodium-glucose co-transporter-1 and sodium-glucose co-transporter-2. This compound is primarily used for the treatment of type 1 and type 2 diabetes mellitus. By inhibiting both renal sodium-glucose co-transporter-2 and intestinal sodium-glucose co-transporter-1, sotagliflozin reduces glucose reabsorption in the kidneys and delays glucose absorption in the intestines, leading to improved glycemic control .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sotagliflozin involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a benzyl alcohol derivative, followed by its conversion to a benzyl chloride. This intermediate is then reacted with a thiophene derivative under specific conditions to form the final product .

Industrial Production Methods: Industrial production of sotagliflozin involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: Sotagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the synthesis of sotagliflozin include benzyl alcohol, thiophene derivatives, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products Formed: The major product formed from these reactions is sotagliflozin itself. during the synthesis, several intermediates are also produced, which are subsequently converted to the final product through additional reactions .

Applications De Recherche Scientifique

Sotagliflozin has a wide range of scientific research applications. In the field of medicine, it is used to improve glycemic control in patients with type 1 and type 2 diabetes mellitus. It has also shown potential in reducing cardiovascular events and improving heart failure outcomes . In biology, sotagliflozin is used to study the mechanisms of glucose transport and its regulation. In chemistry, it serves as a model compound for the development of new sodium-glucose co-transporter inhibitors .

Mécanisme D'action

Sotagliflozin exerts its effects by inhibiting both sodium-glucose co-transporter-1 and sodium-glucose co-transporter-2. By blocking these transporters, sotagliflozin reduces glucose reabsorption in the kidneys and delays glucose absorption in the intestines. This leads to increased urinary glucose excretion and reduced postprandial glucose levels . The molecular targets of sotagliflozin are the sodium-glucose co-transporters, and the pathways involved include glucose transport and metabolism .

Comparaison Avec Des Composés Similaires

Sotagliflozin is unique in its dual inhibition of both sodium-glucose co-transporter-1 and sodium-glucose co-transporter-2. Other similar compounds, such as canagliflozin and dapagliflozin, primarily inhibit sodium-glucose co-transporter-2 and do not have significant activity against sodium-glucose co-transporter-1 . This dual inhibition makes sotagliflozin more effective in reducing postprandial glucose levels and improving glycemic control .

List of Similar Compounds:- Canagliflozin

- Dapagliflozin

- Empagliflozin

- Ertugliflozin

These compounds are primarily sodium-glucose co-transporter-2 inhibitors and are used for the treatment of type 2 diabetes mellitus .

Propriétés

Formule moléculaire |

C25H28O8 |

|---|---|

Poids moléculaire |

456.5 g/mol |

Nom IUPAC |

(1S,2S,3S,4R,5S)-5-[4-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C25H28O8/c26-12-24-13-32-25(33-24,23(29)21(27)22(24)28)17-4-5-18(15-2-3-15)16(11-17)9-14-1-6-19-20(10-14)31-8-7-30-19/h1,4-6,10-11,15,21-23,26-29H,2-3,7-9,12-13H2/t21-,22-,23+,24-,25-/m0/s1 |

Clé InChI |

IJBQJMNOXVKYDH-GIDFYXQGSA-N |

SMILES isomérique |

C1CC1C2=C(C=C(C=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)CC5=CC6=C(C=C5)OCCO6 |

SMILES canonique |

C1CC1C2=C(C=C(C=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)CC5=CC6=C(C=C5)OCCO6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.